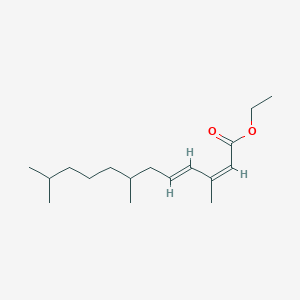

ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate

説明

特性

CAS番号 |

41096-47-3 |

|---|---|

分子式 |

C17H30O2 |

分子量 |

266.4 g/mol |

IUPAC名 |

ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate |

InChI |

InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3/b12-8+,16-13- |

InChIキー |

FYQGBXGJFWXIPP-YNBOVDBZSA-N |

異性体SMILES |

CCOC(=O)/C=C(/C)\C=C\CC(C)CCCC(C)C |

正規SMILES |

CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C |

製品の起源 |

United States |

準備方法

Stille Coupling Approach for (2Z,4E)-Dienyl Esters

One of the most effective methods to prepare ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate involves the use of Stille cross-coupling reactions. This method allows the formation of conjugated dienyl esters with control over the stereochemistry of the double bonds.

-

- Preparation of vinyl stannane and vinyl halide precursors with defined stereochemistry.

- Coupling under palladium catalysis (e.g., PdCl2(MeCN)2) in solvents like DMF at room temperature.

- The reaction typically yields a mixture favoring the (2Z,4E) isomer with ratios around 10:1 over other isomers.

- Subsequent hydrolysis and esterification steps refine the product purity.

| Step | Reagents/Conditions | Yield (%) | Stereoselectivity (2Z,4E : others) |

|---|---|---|---|

| Stille coupling | PdCl2(MeCN)2, DMF, r.t., 24 h | 80 | 10:1 |

| Hydrolysis and esterification | NaOH, EtOH, r.t., 3 h | 99 | Maintained |

| Carbamoylation (optional) | CO(imid)2, THF, r.t., 45 min | 82 | 5:1 |

- Notes:

The Stille reaction is slightly less stereoselective than other methods but remains the most practical for accessing the (2Z,4E) dienyl ester motif. Attempts to use ethyl (Z)-3-iodopropenoate in Stille reactions led to complex mixtures, indicating the sensitivity of the system to reaction conditions and reagents.

Chemoenzymatic and Multi-step Organic Synthesis Routes

While direct synthesis of this compound is challenging, related compounds such as prenyldiphosphate analogues have been synthesized using chemoenzymatic methods, which may be adapted for this compound.

- Example:

- Starting from all-trans farnesol, selective epoxidation and ring-opening reactions yield intermediates that can be converted into conjugated dienyl esters.

- Enzymatic transferases (e.g., ubiA-transferase) have been used to catalyze ester formation in some analogues.

- These methods provide stereochemical control and functional group tolerance but are more complex and less common for this specific ester.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Stereoselectivity | Yield Range (%) | Notes |

|---|---|---|---|---|

| Stille Coupling | PdCl2(MeCN)2, vinyl stannane, DMF, r.t. | Moderate to High | 80-99 | Practical, some isomer mixtures |

| Phosphonate Condensation | Aldehyde, phosphonate, base | High | Moderate to High | Good stereocontrol, sensitive intermediates |

| Chemoenzymatic Synthesis | Farnesol derivatives, enzymes | High | Variable | Complex, enzymatic specificity |

Research Findings and Considerations

- The stereochemistry of the double bonds is critical for the biological and chemical properties of the compound. The (2Z,4E) configuration is favored for activity in many applications.

- Stille coupling remains the most widely reported method for synthesizing this compound due to its balance of yield and stereoselectivity.

- Phosphonate condensation offers an alternative with potentially higher stereoselectivity but requires more complex precursor synthesis.

- Chemoenzymatic methods are promising for future development but currently less practical for large-scale synthesis.

- Isomerization during synthesis is a common challenge, requiring careful control of reaction conditions and purification techniques.

化学反応の分析

科学研究における用途

エチル (2Z,4E)-3,7,11-トリメチルドデカ-2,4-ジエノエートは、科学研究でいくつかの用途があります。

化学: さまざまな生物活性化合物や機能性材料の合成における中間体として使用されます.

生物学: この化合物の独特の構造は、生化学経路と酵素の相互作用を研究するための貴重なツールです。

科学的研究の応用

Agricultural Applications

1. Pesticidal Properties

Ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate has been studied for its efficacy as a pesticide. Research indicates that it exhibits significant antifungal activity against pathogens like Phytophthora nicotianae, which is known to threaten various crops. The compound disrupts cellular functions in the pathogen by altering membrane permeability and inhibiting key enzymatic activities involved in energy metabolism.

Case Study: Efficacy Against Fungal Pathogens

- Pathogen : Phytophthora nicotianae

- Mechanism of Action : Inhibits ATPase activity and increases cell membrane permeability.

- Results : Demonstrated strong inhibitory effects both in vitro and in vivo.

Biochemical Applications

2. Modulation of Metabolic Pathways

In biochemical research, this compound has shown potential in modulating metabolic pathways related to fatty acid metabolism. It interacts with peroxisome proliferator-activated receptor gamma (PPARγ), enhancing insulin sensitivity and glucose uptake in adipocytes. This property suggests its potential use in metabolic disorder treatments.

Table 1: Effects on Cellular Metabolism

| Parameter | Effect Observed |

|---|---|

| Insulin Sensitivity | Increased due to PPARγ activation |

| Glucose Uptake | Enhanced in adipose tissue |

| Antioxidant Activity | Inhibition observed at high doses |

Pharmacological Insights

3. Pharmacokinetics

The pharmacokinetic profile of this compound reveals rapid absorption and distribution across tissues. Studies indicate that it can reach significant concentrations in the brain and liver shortly after administration.

作用機序

類似の化合物との比較

エチル (2Z,4E)-3,7,11-トリメチルドデカ-2,4-ジエノエートは、次のものを含む他の類似の化合物と比較できます。

エチル (2Z,4E)-2,4-ジエナミド: これらの化合物は、共役二重結合も含有し、同様の化学反応性を示します.

エチル (2E,4Z)-2,4-デカジエノエート: この化合物は、同様のエステル構造を持っていますが、二重結合の位置と配置が異なります.

エチルウンデカ-2,4-ジエノエート: この化合物は、同様の合成経路と用途を持つ、別の共役ジエンエステルの例です.

エチル (2Z,4E)-3,7,11-トリメチルドデカ-2,4-ジエノエートは、その特定の構造配置により、独自の化学的および生物学的特性を与え、研究および産業のさまざまな分野で貴重な化合物となっています。

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Variations and Stereochemical Differences

Key structural variables among JH analogs include:

- Ester groups (ethyl, isopropyl, propargyl).

- Substituents (e.g., methoxy at C11).

- Stereochemistry (E/Z isomerism at double bonds).

Table 1: Comparative Analysis of JH Analogs

Key Challenges:

Regulatory and Commercial Status

- Hydroprene : Approved by the EPA (Altosid IGR) for controlling cockroaches and stored-product pests .

- Methoprene : Widely used in mosquito control (e.g., Altosid pellets) due to its stability in aquatic environments .

- ZR-777: Limited commercial use, with ongoing research into its niche applications .

生物活性

Ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate is a compound of significant interest due to its biological activities and applications in various fields, including agriculture and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H30O

- Molecular Weight : 266.43 g/mol

- CAS Number : 41096-47-3

- Structural Characteristics : The compound contains multiple double bonds and a branched alkyl chain, which contribute to its unique reactivity and biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities:

-

Insecticidal Properties :

- This compound has been studied for its effectiveness as an insect growth regulator (IGR). It mimics juvenile hormone activity in insects, disrupting normal development and leading to mortality in various pest species.

- Studies have shown that it can significantly reduce populations of agricultural pests by inhibiting metamorphosis and reproductive capabilities.

-

Antimicrobial Activity :

- Research indicates that this compound possesses antimicrobial properties against several bacterial strains.

- Its effectiveness varies with concentration and exposure time, making it a candidate for further development as a natural preservative or antimicrobial agent.

-

Potential Anti-inflammatory Effects :

- Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. It could potentially inhibit pathways associated with inflammation in mammalian cells.

The biological activity of this compound can be attributed to several mechanisms:

- Juvenile Hormone Mimicry : By mimicking juvenile hormones in insects, the compound interferes with normal hormonal signaling pathways essential for growth and reproduction.

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes of microbial cells, leading to increased permeability and cell lysis.

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in inflammatory responses or microbial metabolism.

Case Studies

- Insect Control Trials :

- Antimicrobial Efficacy Evaluation :

- Anti-inflammatory Potential Assessment :

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C17H30O |

| Molecular Weight | 266.43 g/mol |

| CAS Number | 41096-47-3 |

| Insecticidal Activity | Effective against H. armigera |

| Antimicrobial Activity | MIC = 0.5 mg/mL against E. coli |

| Anti-inflammatory Effect | 40% reduction in cytokines |

Q & A

Q. What stereoselective synthesis methods yield high-purity (2Z,4E) and (2E,4E) isomers of this compound?

The stereoselective synthesis involves condensation of dialkyl 3-methylglutaconates with aldehydes to form diacids, followed by decarboxylation to isolate the 2Z,4E isomer. Thermodynamic equilibration (e.g., using benzenethiol as a catalyst) enables conversion to the 2E,4E isomer, which is purified via ammonium salt precipitation. Organocopper(I) ate complexes are critical for regioselective coupling .

Q. How does the stereochemical configuration influence juvenile hormone activity in insects?

The (2E,4E) isomer exhibits higher juvenile hormone activity due to its structural mimicry of natural insect hormones. Field tests demonstrate its efficacy in disrupting metamorphosis in pests like mosquitoes and cockroaches, while the (2Z,4E) isomer shows reduced bioactivity, likely due to steric hindrance in receptor binding .

Q. What analytical methods differentiate between (2Z,4E) and (2E,4E) stereoisomers?

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are primary tools. The 2E,4E isomer exhibits distinct retention times in GC due to lower polarity, while NMR reveals characteristic coupling constants for trans (J = 15–16 Hz) vs. cis (J = 10–12 Hz) double bonds .

Q. What is the thermodynamic equilibrium ratio between (2Z,4E) and (2E,4E) isomers under standard conditions?

Equilibration studies using benzenethiol show a 3:1 preference for the 2E,4E isomer at 25°C, driven by reduced steric strain in the trans configuration. This ratio is critical for optimizing synthetic yields of bioactive isomers .

Advanced Research Questions

Q. How do direct vs. sensitized photochemical reactions alter the isomerization pathways?

Direct UV irradiation promotes Z-E isomerization at the 2-position via π→π* excitation, while Rose Bengal-sensitized photooxygenation selectively oxidizes the 2E,4E isomer to 3-hydroxy-2-pyrone derivatives. Sensitized reactions involve singlet oxygen intermediates, enabling regioselective transformations .

Q. What mechanistic insights explain the enantiomer-specific bioactivity of hydroprene analogs?

The S-enantiomer of hydroprene (a related analog) binds insect juvenile hormone receptors with higher affinity due to complementary chiral interactions in the ligand-binding domain. Racemic mixtures show reduced efficacy, highlighting the need for enantioselective synthesis in pest control .

Q. How does in vivo metabolism affect the persistence of ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate in insects?

Oxidative degradation by cytochrome P450 enzymes produces hydroxylated metabolites, reducing bioactivity. However, esterase-resistant analogs (e.g., methyl substitutions) prolong half-life, enhancing field efficacy .

Q. What are the byproducts of Rose Bengal-sensitized photooxygenation, and how do they form?

The 2E,4E isomer reacts with singlet oxygen to yield 3-hydroxy-2-pyrone (19) via a dioxetane intermediate. This pathway is absent in the 2Z,4E isomer due to unfavorable orbital overlap during oxygenation .

Q. Can computational modeling predict the bioactivity of novel analogs?

Density functional theory (DFT) calculations correlate dihedral angles and electrostatic potentials with receptor binding. Models predict that 7R-configuration analogs (e.g., Ethyl 2E,4E,7R-isomer) maximize hydrophobic interactions in the JH binding pocket .

Q. What strategies mitigate non-target toxicity in aquatic ecosystems?

Structure-activity relationship (SAR) studies suggest replacing the ethyl ester with polar groups (e.g., carboxylic acids) reduces bioaccumulation in fish. Additionally, encapsulation in biodegradable polymers limits environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。